molecular formula C21H20O3 B4542104 3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 5745-17-5

3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4542104
CAS No.: 5745-17-5
M. Wt: 320.4 g/mol
InChI Key: JUDMPCALXDARSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl alcohol with a suitable benzo[c]chromen-6-one precursor under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems, potentially affecting cellular processes such as signal transduction, gene expression, and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific structure, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14-6-8-15(9-7-14)13-23-16-10-11-18-17-4-2-3-5-19(17)21(22)24-20(18)12-16/h6-12H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDMPCALXDARSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366212
Record name F0398-0480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5745-17-5
Record name F0398-0480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
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3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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